molecular formula C11H8BrNO2 B1428527 Methyl 6-bromoquinoline-8-carboxylate CAS No. 1266728-34-0

Methyl 6-bromoquinoline-8-carboxylate

Cat. No. B1428527
M. Wt: 266.09 g/mol
InChI Key: NZRRZMBXOBYOAD-UHFFFAOYSA-N
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Description

“Methyl 6-bromoquinoline-8-carboxylate” is an organic compound with the molecular formula C11H8BrNO2 . It has a molecular weight of 266.09 .


Molecular Structure Analysis

The InChI code for “Methyl 6-bromoquinoline-8-carboxylate” is 1S/C11H8BrNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 6-bromoquinoline-8-carboxylate” is a solid at room temperature . It has a molecular weight of 266.09 . The compound’s water solubility is 0.0715 mg/ml .

Scientific Research Applications

Fluorescent Brightening Agents

Methyl 6-bromoquinoline-8-carboxylate has been explored in the synthesis of 2-Aryl-6-substituted quinolines. These compounds, including 6-bromoquinoline derivatives, have potential applications as fluorescent brightening agents. The study by Rangnekar and Shenoy (1987) detailed the synthesis process and investigated the use of these compounds in brightening applications (Rangnekar & Shenoy, 1987).

Photolabile Protecting Group

A derivative of 6-bromoquinoline, specifically 8-bromo-7-hydroxyquinoline (BHQ), has been synthesized and studied for its photochemical properties. BHQ, which shows a connection to the methyl 6-bromoquinoline-8-carboxylate structure, was found to be an effective photolabile protecting group with applications in vivo due to its high quantum efficiency and sensitivity to multiphoton-induced photolysis. This was highlighted in the research by Fedoryak and Dore (2002) (Fedoryak & Dore, 2002).

Drug Design and Therapeutic Applications

In the field of medicinal chemistry, methyl 6-bromoquinoline-8-carboxylate derivatives, like quinoline-8-carboxamides, have been designed and synthesized as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1). This enzyme is significant in drug design due to its therapeutic activities. The study by Lord et al. (2009) provides insights into the synthesis process and the structure-activity relationship of these compounds (Lord, Mahon, Lloyd, & Threadgill, 2009).

Malaria Treatment Research

The structure of methyl 6-bromoquinoline-8-carboxylate is closely related to 8-aminoquinolines, which have been significant in malaria treatment research. A review by Baird (2019) discusses the development and use of 8-aminoquinolines in latent malaria therapy, highlighting their scientific and clinical importance (Baird, 2019).

Organic Chemistry and Synthesis

In organic chemistry, studies have focused on the synthesis and functionalization of quinoline derivatives, including those related to methyl 6-bromoquinoline-8-carboxylate. Research by Gracheva and Tochilkin (1982) explored the synthesis of bifunctional derivatives of 8-methylquinoline-5-carboxylic acid, showcasing the versatility of quinoline compounds in chemical synthesis (Gracheva, Kovel'man, & Tochilkin, 1982).

Safety And Hazards

“Methyl 6-bromoquinoline-8-carboxylate” is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 6-bromoquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRRZMBXOBYOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736094
Record name Methyl 6-bromoquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromoquinoline-8-carboxylate

CAS RN

1266728-34-0
Record name Methyl 6-bromoquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Felts, AL Rodriguez, RD Morrison… - Bioorganic & medicinal …, 2018 - Elsevier
… Meanwhile, a palladium-catalyzed coupling of methyl 6-bromoquinoline-8-carboxylate 40 with bis(pinacolato)diboron provided boronic ester 41. A Suzuki coupling between 39 and 41 …
Number of citations: 2 www.sciencedirect.com

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